Ortho-Methyl Substituent on C2 Benzylsulfanyl: Structural Differentiation from Unsubstituted Benzyl Analog
6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 439111-68-9) bears an ortho-methyl group on the C2 benzylsulfanyl phenyl ring, which is absent in the closest analog, 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone (CAS 478259-91-5). In the S-DABO class, aryl substitution pattern on the C2 benzylsulfanyl moiety is a critical determinant of anti-HIV-1 activity; the lead compound 6-(3,5-dimethylbenzyl) analog 5q achieved an IC50 of 0.12 μM and a selectivity index (SI) >2642 in MT-4 cells, demonstrating that specific alkyl substitution patterns can produce potency improvements of up to 40-fold over reference compounds [1]. The ortho-methyl group in CAS 439111-68-9 represents a distinct substitution topology that may differentially affect target binding, lipophilicity (calculated logP), and metabolic stability relative to the unsubstituted benzyl comparator.
| Evidence Dimension | C2 benzylsulfanyl aryl substitution pattern |
|---|---|
| Target Compound Data | 2-methylbenzyl (ortho-methyl substitution present) |
| Comparator Or Baseline | Unsubstituted benzyl (CAS 478259-91-5); 3,5-dimethylbenzyl analog 5q (IC50 = 0.12 μM, SI >2642 in MT-4 cells) |
| Quantified Difference | Class-level SAR: 3,5-dimethyl substitution produced 40-fold higher activity than HEPT and DDI reference compounds [1] |
| Conditions | In vitro anti-HIV-1 assay in MT-4 cell cultures; S-DABO compound series 5a-y [1] |
Why This Matters
The ortho-methyl substituent on the C2 benzylsulfanyl group is a non-trivial structural feature that, based on class-level SAR data from S-DABO studies, can significantly influence antiviral potency and selectivity, making CAS 439111-68-9 a chemically distinct entity from its unsubstituted benzyl analog for screening library design and SAR exploration.
- [1] Chen, F.E., et al. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 2008, 43, 2631-2636. View Source
